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Abstract
Trimegestone is a potent and highly selective synthetic progestin of the 19-norpregnane class,

distinguished by its strong affinity for the progesterone receptor and a favorable

pharmacological profile with minimal off-target effects. First described in 1979 as an active

metabolite of promegestone, it was developed for use in hormone replacement therapy and

contraception. This document provides a comprehensive technical overview of the discovery,

synthesis, mechanism of action, and key pharmacological properties of trimegestone,

intended for professionals in the field of drug development and steroid chemistry. Quantitative

data are summarized in tabular format, and detailed experimental protocols for its synthesis

and key bioassays are provided. Furthermore, logical and signaling pathways are visualized

using diagrammatic representations to facilitate a deeper understanding of its chemical

synthesis and biological function.

Discovery and Development
Trimegestone (TMG) emerged from research into synthetic progestogens in the latter half of

the 20th century. It was first described in scientific literature in 1979 and identified as a major

active metabolite of promegestone (R-5020), a progestin developed by the French

pharmaceutical company Roussel Uclaf.[1] Promegestone itself was first detailed in 1973 and

saw medical use in France starting in 1983.[2]
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The development of trimegestone was driven by the quest for a progestin with high selectivity

for the progesterone receptor (PR), thereby minimizing the androgenic, glucocorticoid, and

mineralocorticoid side effects associated with earlier generations of synthetic progestogens.

After its discovery, trimegestone was further developed by Sanofi-Aventis and was first

introduced for medical use in 2001, marketed by Wyeth.[1] It is often classified as a "fourth-

generation" progestin, reflecting its enhanced receptor selectivity and improved clinical profile.

[1]

Chemical Synthesis
The synthesis of trimegestone has been achieved through several related multi-step

pathways. The following scheme, based on published literature, outlines a common route

starting from 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one.[3]
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Trimegestone Synthesis Pathway

3,3-(ethylenedioxy)estra-
5(10),9(11)-dien-17-one (I)

Silylated Cyanohydrin (II)

 1. KCN, Acetic Acid, MeOH
 2. TMS-Cl 

17β-propionyl derivative (III)

 Ethylmagnesium bromide, THF 

Acetate Intermediate (IV)

 Ac2O 

17α-methyl derivative (V)

 CH3I, LiNH2, liq. NH3 

17β-(2-oxopropionyl)
derivative (VI)

 t-BuOK, O2, DMF 

17α-methyl-17β-(2-oxopropionyl)
estra-4,9-dien-3-one (VII)

 Acetic Acid / HCl 

Trimegestone

 Saccharomyces cerevisiae
 (Stereoselective Reduction) 

Click to download full resolution via product page

Figure 1: Chemical synthesis pathway of Trimegestone.
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Experimental Protocol: Synthesis of Trimegestone
The following represents a generalized protocol for the synthesis of trimegestone based on

the pathway described.[3] Exact quantities, yields, and purification methods may vary based on

specific patented procedures.

Formation of Silylated Cyanohydrin (II): 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one (I)

is dissolved in methanol. Potassium cyanide (KCN) and acetic acid are added, and the

mixture is stirred to form the cyanohydrin. The intermediate is then silylated, typically using

trimethylsilyl chloride (TMS-Cl) in the presence of a base like pyridine, to protect the hydroxyl

group.

Formation of 17β-propionyl derivative (III): The silylated cyanohydrin (II) is dissolved in

anhydrous tetrahydrofuran (THF). An excess of ethylmagnesium bromide (a Grignard

reagent) is added slowly at reduced temperature (e.g., 0 °C). The reaction proceeds to form

the 17β-propionyl, 17α-hydroxy intermediate after acidic workup to hydrolyze the imine and

remove the silyl protecting group.

Acetylation (IV): The 17α-hydroxy group of intermediate (III) is acetylated using acetic

anhydride (Ac₂O), often in the presence of a catalyst such as pyridine or DMAP, to yield the

acetate (IV).

Methylation (V): The acetate (IV) is treated with a strong base, such as lithium amide in liquid

ammonia, to generate a carbanion, which is then alkylated with methyl iodide (CH₃I) to

introduce the 17α-methyl group, yielding intermediate (V).

Oxidation (VI): Intermediate (V) is oxidized at the propionyl side chain. This is achieved using

potassium tert-butoxide (t-BuOK) and molecular oxygen in a solvent like dimethylformamide

(DMF), resulting in the 17β-(2-oxopropionyl) derivative (VI).

Isomerization (VII): The dienol ether protecting group and the double bond at the 5(10)

position are isomerized under acidic conditions (e.g., acetic acid with HCl or perchloric acid)

to form the conjugated 4,9-diene-3-one system, yielding intermediate (VII).

Stereoselective Reduction to Trimegestone: The final step is a highly specific regio- and

enantioselective reduction of the ketone on the side chain of intermediate (VII). This

biotransformation is accomplished using the yeast Saccharomyces cerevisiae in a buffered
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aqueous solution (e.g., sodium acetate buffer). The yeast selectively reduces one ketone to

the (S)-alcohol, yielding the final product, trimegestone. The product is then extracted and

purified using chromatographic techniques.

Mechanism of Action
Trimegestone exerts its biological effects primarily through its potent and selective agonism of

the progesterone receptor (PR).[4] The PR, a member of the nuclear receptor superfamily,

mediates cellular responses through both genomic and non-genomic signaling pathways.[5]

Genomic Signaling Pathway
The classical, or genomic, pathway is the primary mechanism of action.[4] Upon entering a

target cell, trimegestone binds to the ligand-binding domain of the intracellular PR, which is

located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces

a conformational change, causing the dissociation of HSPs and receptor dimerization. The

activated PR dimer then translocates to the nucleus, where it binds to specific DNA sequences

known as Progesterone Response Elements (PREs) in the promoter regions of target genes.

This binding event recruits co-activator or co-repressor proteins, ultimately modulating the

transcription of genes that regulate processes like ovulation and endometrial development.[4]

Non-Genomic Signaling Pathway
In addition to the slower genomic pathway, progestins can elicit rapid, non-genomic effects.[6]

This signaling is initiated by a subpopulation of PRs located at the cell membrane or within the

cytoplasm.[4] Upon trimegestone binding, these receptors can rapidly activate intracellular

signaling cascades, such as the Src kinase and the mitogen-activated protein kinase (MAPK)

pathway.[6] This can lead to rapid physiological responses that are independent of gene

transcription and can also cross-talk with the genomic pathway to modulate its activity.

Figure 2: Genomic and non-genomic signaling pathways of Trimegestone.

Pharmacological Properties
Trimegestone is characterized by its high potency and selectivity for the progesterone

receptor, which translates into its distinct pharmacological profile.
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Pharmacodynamics: Receptor Binding Profile
The selectivity of trimegestone is a key feature. In vitro competitive binding assays have

demonstrated its high affinity for the PR with substantially lower affinity for other steroid

receptors. This minimizes undesirable hormonal side effects.

Receptor
Relative Binding Affinity
(RBA) % (Progesterone =
100%)

Notes

Progesterone (Human) 588 - 690%[1][7]
Highly potent and selective

agonist.

Androgen Weak affinity[6]
~140 times less than

testosterone.[3]

Glucocorticoid Weak affinity[6] Significantly less than cortisol.

Mineralocorticoid Weak affinity[6]

Exhibits some anti-

mineralocorticoid activity at

higher doses.[6]

Estrogen No affinity[6]
Does not bind to the estrogen

receptor.

Table 1: Relative Binding Affinity of Trimegestone for Steroid Receptors.

Pharmacokinetics
The pharmacokinetic profile of trimegestone allows for effective oral administration and a

predictable dose-response relationship.
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Parameter Value Reference

Oral Bioavailability ~100% [1]

Time to Peak (Tmax) ~0.5 hours [1]

Peak Concentration (Cmax) 12–15 ng/mL (0.5 mg dose) [1]

25 ng/mL (1 mg dose) [1]

Plasma Protein Binding ~98% (primarily to albumin) [1]

Metabolism

Primarily via hydroxylation (1β-

and 6β-hydroxy metabolites

are active)

[7]

Elimination Half-life (t½) 12 - 20 hours [1]

Table 2: Key Pharmacokinetic Parameters of Trimegestone.

Key Experimental Methodologies
Protocol: Competitive Radioligand Receptor Binding
Assay
This protocol provides a framework for determining the binding affinity of a test compound like

trimegestone for a specific receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://pubmed.ncbi.nlm.nih.gov/22260690/
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://www.benchchem.com/product/b1683257?utm_src=pdf-body
https://www.benchchem.com/product/b1683257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Competitive Receptor Binding Assay Workflow

Prepare Receptor Source
(e.g., Cell membranes expressing PR)

Incubate Components in Microplate
(Receptor + Radioligand + Unlabeled Ligand)

Prepare Reagents
- Radioligand ([3H]-Promegestone)
- Unlabeled Ligand (Trimegestone)

- Assay Buffer

Separate Bound from Free Ligand
(Rapid Vacuum Filtration)

 At Equilibrium 

Quantify Bound Radioactivity
(Scintillation Counting)

Data Analysis
(Generate competition curve, calculate IC50 and Ki)

Click to download full resolution via product page

Figure 3: Workflow for a competitive receptor binding assay.
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Receptor Preparation: Prepare a source of progesterone receptors. This is typically a

membrane preparation from cells or tissues known to express the receptor (e.g., T47D

human breast cancer cells, rabbit uterus). Homogenize the tissue/cells in a suitable buffer

and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer and

determine the total protein concentration.

Assay Setup: In a 96-well microplate, add assay buffer, the receptor preparation, a fixed

concentration of a suitable radioligand (e.g., [³H]-promegestone), and a range of

concentrations of the unlabeled test compound (trimegestone).

Total Binding Wells: Contain receptor, buffer, and radioligand.

Non-specific Binding Wells: Contain receptor, buffer, radioligand, and a high concentration

of an unlabeled competitor to saturate all specific binding sites.

Test Compound Wells: Contain receptor, buffer, radioligand, and serial dilutions of

trimegestone.

Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a

sufficient period to reach binding equilibrium.

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This

is commonly achieved by vacuum filtration through a glass fiber filter mat, which traps the

membranes while allowing the free radioligand to pass through.

Quantification: Place the filter mat into a scintillation vial with scintillation cocktail. Measure

the radioactivity trapped on the filters using a liquid scintillation counter.

Data Analysis: Subtract the non-specific binding from all other measurements to determine

specific binding. Plot the percentage of specific binding against the log concentration of

trimegestone. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the

concentration of trimegestone that inhibits 50% of specific radioligand binding). The

inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol: In Vivo Progestational Activity (Clauberg Test)
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The Clauberg test is a classical bioassay to assess the progestational activity of a compound

by observing its effect on the uterine endometrium.[5]

Animal Model: Use immature female rabbits (typically ~1 kg).

Estrogen Priming: Prime the rabbits with daily subcutaneous injections of estradiol benzoate

for 6-8 days. This stimulates the proliferation of the uterine endometrium.

Compound Administration: Following the estrogen priming phase, administer the test

compound (trimegestone) daily for 5 days via the desired route (e.g., subcutaneous

injection or oral gavage). A vehicle control group and a positive control group (progesterone)

should be included.

Tissue Collection: On the day after the final dose, euthanize the animals and dissect the

uteri.

Histological Analysis: Fix the uterine tissue in formalin, embed in paraffin, and section for

histological staining (e.g., with hematoxylin and eosin).

Evaluation: Examine the endometrial sections under a microscope. A positive progestational

effect is indicated by the transformation of the proliferative endometrium into a secretory

endometrium, characterized by glandular proliferation, differentiation, and secretion. The

degree of transformation is typically scored on a standardized scale (e.g., McPhail scale) to

provide a semi-quantitative measure of the compound's potency.

Conclusion
Trimegestone is a synthetically derived steroidal progestin that represents a significant

advancement in the field of hormone therapy. Its discovery as a highly selective and potent

agonist for the progesterone receptor has provided a therapeutic agent with high efficacy and a

favorable safety profile, largely due to its minimal interaction with other steroid receptors. The

chemical synthesis, while complex, allows for the precise stereochemical control necessary for

its biological activity. A thorough understanding of its dual genomic and non-genomic signaling

mechanisms, coupled with its well-characterized pharmacokinetic and pharmacodynamic

profiles, solidifies its role as a valuable tool for researchers and a beneficial option in clinical

practice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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